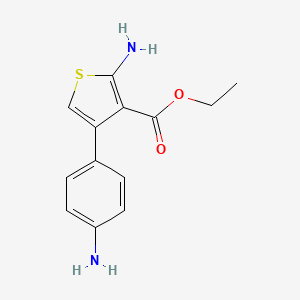
6-(2-Nitroanilino)-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Nitroanilino)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that features a naphthalene core substituted with a nitroaniline group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Nitroanilino)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 2-nitroaniline with a naphthalene derivative under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction where 2-nitroaniline reacts with a naphthalene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for maximizing yield and efficiency.
化学反応の分析
Types of Reactions
6-(2-Nitroanilino)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or alkyl halides in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 6-(2-Aminoanilino)-3,4-dihydronaphthalen-1(2H)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives with additional functional groups.
科学的研究の応用
6-(2-Nitroanilino)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for medicinal chemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 6-(2-Nitroanilino)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of signaling pathways and enzymatic activities, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
2-Nitroaniline: A precursor in the synthesis of 6-(2-Nitroanilino)-3,4-dihydronaphthalen-1(2H)-one.
3,4-Dihydronaphthalen-1(2H)-one: The naphthalene core structure without the nitroaniline substitution.
2,6-Dinitroaniline: Another nitroaniline derivative with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
918330-11-7 |
|---|---|
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC名 |
6-(2-nitroanilino)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H14N2O3/c19-16-7-3-4-11-10-12(8-9-13(11)16)17-14-5-1-2-6-15(14)18(20)21/h1-2,5-6,8-10,17H,3-4,7H2 |
InChIキー |
IISPQKJEUPQVOX-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)NC3=CC=CC=C3[N+](=O)[O-])C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)
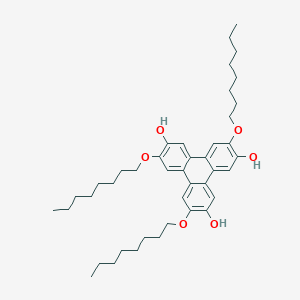
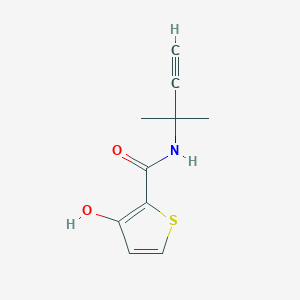
![Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B14187602.png)

![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
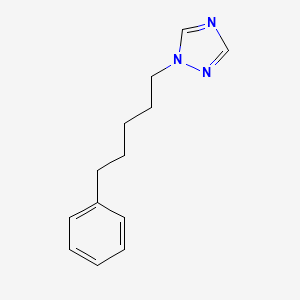
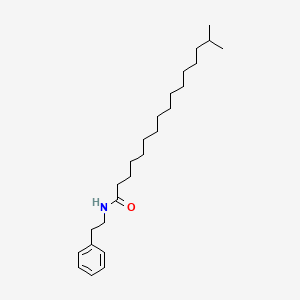
![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14187654.png)

![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)
